6-(3-Methoxyphenyl)-6-oxohexanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Methoxyphenyl)-6-oxohexanenitrile is an organic compound characterized by a methoxyphenyl group attached to a hexanenitrile chain with a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Methoxyphenyl)-6-oxohexanenitrile typically involves the reaction of 3-methoxybenzaldehyde with a suitable nitrile compound under specific conditions. One common method is the Knoevenagel condensation, where 3-methoxybenzaldehyde reacts with malononitrile in the presence of a base such as piperidine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization and subsequent oxidation to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(3-Methoxyphenyl)-6-oxohexanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 6-(3-Methoxyphenyl)-6-hydroxyhexanenitrile.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products
Oxidation: 6-(3-Methoxyphenyl)-6-oxohexanoic acid.
Reduction: 6-(3-Methoxyphenyl)-6-hydroxyhexanenitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(3-Methoxyphenyl)-6-oxohexanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(3-Methoxyphenyl)-6-oxohexanenitrile involves its interaction with specific molecular targets. The ketone and nitrile groups can form hydrogen bonds or coordinate with metal ions, influencing biological pathways. The methoxyphenyl group may interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
6-(3-Hydroxyphenyl)-6-oxohexanenitrile: Similar structure but with a hydroxy group instead of a methoxy group.
6-(3-Methylphenyl)-6-oxohexanenitrile: Similar structure but with a methyl group instead of a methoxy group.
6-(3-Chlorophenyl)-6-oxohexanenitrile: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
6-(3-Methoxyphenyl)-6-oxohexanenitrile is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with biological targets. The methoxy group can also affect the compound’s solubility and stability, making it distinct from its analogs.
Properties
IUPAC Name |
6-(3-methoxyphenyl)-6-oxohexanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-16-12-7-5-6-11(10-12)13(15)8-3-2-4-9-14/h5-7,10H,2-4,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWZOASLRXDWBR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CCCCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645191 |
Source
|
Record name | 6-(3-Methoxyphenyl)-6-oxohexanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898786-60-2 |
Source
|
Record name | 3-Methoxy-ε-oxobenzenehexanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898786-60-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(3-Methoxyphenyl)-6-oxohexanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.